Lipophilicity Shift versus 4‑Chlorophenyl Isomer: XLogP3 Comparison
The target compound's computed XLogP3 is 2.9, whereas the 4‑chlorophenyl positional isomer (N-[5-(4‑chlorophenyl)-1,3,4‑oxadiazol-2-yl]-4‑cyanobenzamide) has a computed XLogP3 of 3.0 [1]. Although the difference (ΔXLogP3 = −0.1) appears small, lipophilicity-driven off‑target promiscuity often shows a steep dependence around logP ≈ 3, making this shift relevant for selectivity profiling in kinase or GPCR panels.
| Evidence Dimension | Calculated partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide (XLogP3 = 3.0) |
| Quantified Difference | ΔXLogP3 = −0.1 (2‑chloro is slightly less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A lower XLogP3 may reduce non‑specific membrane partitioning relative to the 4‑chloro isomer, an important consideration when procuring compounds for cellular phenotypic screens where membrane‑driven artifacts must be minimized.
- [1] PubChem Computed Properties: XLogP3‑AA for CID 5072862 (2‑chloro) and the corresponding 4‑chloro isomer. NCBI (2025). View Source
